

solubility and stability of 3-Chloro-2-fluoro-4-methylbenzotrile

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-methylbenzotrile

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Technical Whitepaper: Solubility and Stability Profiling of **3-Chloro-2-fluoro-4-methylbenzotrile**

Executive Summary

3-Chloro-2-fluoro-4-methylbenzotrile (CAS 1805113-33-0) is a specialized halogenated aromatic intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and agrochemicals.[1][2] Its structural motif—a benzonitrile core decorated with a labile ortho-fluorine and a lipophilic methyl group—imparts unique reactivity but also specific stability challenges.[1]

This guide provides a technical analysis of its physicochemical properties, focusing on the susceptibility of the 2-fluoro substituent to nucleophilic aromatic substitution (S_NAr) and the compound's solubility profile.[1] As direct experimental constants are sparse in open literature for this specific isomer, this whitepaper utilizes Structure-Activity Relationship (SAR) data from close analogs to establish predictive baselines and defines robust experimental protocols for validation.[1]

Chemical Identity & Structural Analysis

Property	Details
IUPAC Name	3-Chloro-2-fluoro-4-methylbenzotrile
CAS Number	1805113-33-0
Molecular Formula	C ₈ H ₅ ClFN
Molecular Weight	169.58 g/mol
SMILES	<chem>CC1=C(Cl)C(F)=C(C#N)C=C1</chem>
Physical State (Predicted)	Low-melting solid (Est.[1][3][4] MP: 45–65 °C)

Structural Reactivity Assessment:

- Nitrile (C≡N) at C1: Strongly electron-withdrawing, activating the ring for nucleophilic attack.
[1]
- Fluorine at C2 (Ortho): The critical "hotspot." [1] The strong -I (inductive) effect of the ortho-nitrile group makes this fluorine highly susceptible to displacement by nucleophiles (S_NAr), significantly more so than the meta-chlorine. [1]
- Chlorine at C3 & Methyl at C4: Provide lipophilicity (increasing LogP) and steric bulk, potentially slowing down hydrolysis rates but not preventing S_NAr at C2. [1]

Solubility Profile

Predicted Solubility Data

Based on calculated partition coefficients (cLogP ~2.6–2.9) and structural analogs (e.g., 3-chloro-4-methylbenzotrile), the compound exhibits a "Lipophilic/Aprotic" solubility profile. [1]

Solvent Class	Solvent	Predicted Solubility	Application Note
Aqueous	Water (pH 7)	Insoluble (< 0.1 mg/mL)	Requires surfactant or co-solvent for bio-assays.[1]
Polar Aprotic	DMSO, DMF	High (> 50 mg/mL)	Preferred for stock solutions (10–100 mM).[1]
Polar Protic	Methanol, Ethanol	Moderate (10–50 mg/mL)	Good for transfers; avoid heating >40°C if basic.[1]
Non-Polar	DCM, Toluene	High (> 50 mg/mL)	Ideal for extraction and synthesis.[1]
Hydrocarbon	Hexane, Heptane	Low (< 5 mg/mL)	Useful as an anti-solvent for crystallization.[1]

Experimental Protocol: Solubility Determination

Do not rely on visual inspection alone. Microprecipitation can be invisible to the naked eye.[1]

- Preparation: Weigh 5 mg of compound into a glass vial.
- Titration: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.
- Endpoint: Clear solution with no particulates (check against a dark background).
- Validation: If "soluble" at 10 mg/mL, centrifuge at 10,000 rpm for 5 mins. Analyze supernatant by HPLC to confirm actual concentration vs. theoretical.

Stability Assessment

Nucleophilic Aromatic Substitution (S_NAr) - The Primary Risk

The most common stability failure mode for 2-fluorobenzonitriles is not nitrile hydrolysis, but the displacement of the fluorine atom.^[1] In the presence of nucleophilic solvents (methanol, water) and base, the 2-fluoro group is a labile leaving group.

- Risk Condition: Basic buffers (pH > 9), primary amines, or thiols.^[1]
- Mechanism: The nitrile stabilizes the Meisenheimer complex, facilitating the exit of fluoride.^[1]
- Observation: Appearance of a new peak with M+12 (methoxy replacement) or M+1 (hydroxy replacement) in LC-MS.

Hydrolysis (Nitrile Group)

The nitrile group is generally stable at neutral pH.^[1] Hydrolysis to the amide (primary degradant) and acid (secondary degradant) requires:

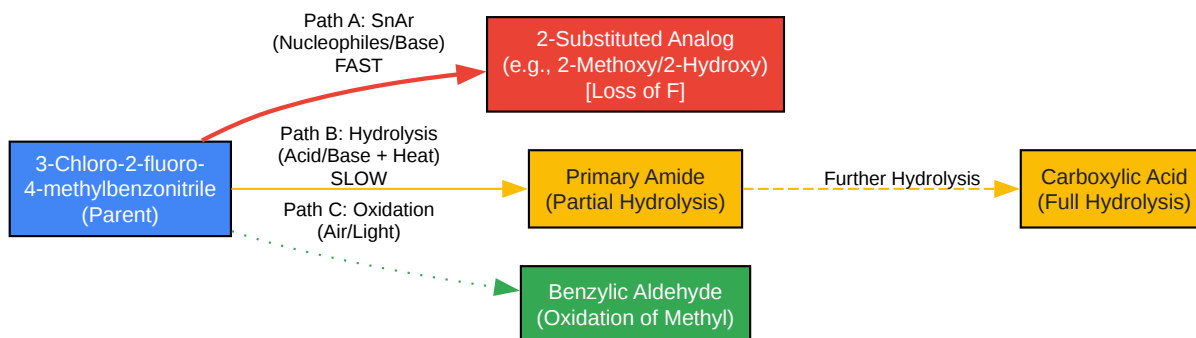
- Strong Acid (e.g., 6N HCl, Reflux)
- Strong Base (e.g., 1N NaOH, Heat) + Peroxide (oxidative hydrolysis).

Thermal & Photostability

- Thermal: Stable up to 80°C in solid state.^[1] Avoid prolonged heating >100°C in solution.
- Oxidation: The benzylic 4-methyl group is susceptible to radical oxidation (forming the aldehyde/acid) if exposed to air/light over months.^[1] Store under inert gas (Nitrogen/Argon).

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways. Note that Pathway A (SnAr) often occurs faster than Pathway B (Hydrolysis) in mild basic conditions.



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Figure 1: Degradation pathways.[1] Pathway A (Red) represents the highest risk in formulation and synthesis.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

To validate stability for drug development, perform this standardized stress test.

Stress Condition	Duration	Expected Outcome	Notes
Acid (0.1N HCl)	24 Hours, RT	Stable	Nitrile is resistant to dilute acid.[1]
Base (0.1N NaOH)	4 Hours, RT	Degradation (SnAr)	Monitor for 2-OH (phenol) formation.
Oxidation (3% H ₂ O ₂)	24 Hours, RT	Potential Degradation	Monitor for Amide (Radziszewski reaction) or Benzylic oxidation.[1]
Heat (60°C, Solid)	7 Days	Stable	Ensure container is sealed to prevent sublimation.
Light (UV/Vis)	1.2M Lux Hours	Stable	Protect from light to prevent benzylic radical formation.[1]

Analytical Method (HPLC):

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide).[1]

Handling & Storage Recommendations

- Storage: Store at 2–8°C (Refrigerate). While the solid is likely stable at room temperature, refrigeration minimizes benzylic oxidation and sublimation.
- Container: Amber glass vials with Teflon-lined caps.
- Safety:

- Signal Word: Warning/Danger.
- Hazard: Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation.[1][5]
- Metabolism: Nitriles can liberate cyanide in vivo; handle in a fume hood.[1]
- Spill Cleanup: Do not use bleach (hypochlorite) immediately if large quantities are involved, as it may react violently; absorb with sand first.[1]

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